3-(5-(benzyloxy)-1H-indol-1-yl)-N-(1,3,4-thiadiazol-2-yl)propanamide
Description
3-(5-(Benzyloxy)-1H-indol-1-yl)-N-(1,3,4-thiadiazol-2-yl)propanamide is a synthetic small molecule featuring a propanamide linker connecting a 5-benzyloxy-substituted indole moiety to a 1,3,4-thiadiazol-2-amine group. The indole core is a privileged structure in medicinal chemistry, often associated with bioactivity in neurological and anticancer targets, while the 1,3,4-thiadiazole ring is known for its electron-deficient nature and role in enzyme inhibition .
Properties
Molecular Formula |
C20H18N4O2S |
|---|---|
Molecular Weight |
378.4 g/mol |
IUPAC Name |
3-(5-phenylmethoxyindol-1-yl)-N-(1,3,4-thiadiazol-2-yl)propanamide |
InChI |
InChI=1S/C20H18N4O2S/c25-19(22-20-23-21-14-27-20)9-11-24-10-8-16-12-17(6-7-18(16)24)26-13-15-4-2-1-3-5-15/h1-8,10,12,14H,9,11,13H2,(H,22,23,25) |
InChI Key |
PQJOPYIQXLYXMC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC3=C(C=C2)N(C=C3)CCC(=O)NC4=NN=CS4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-(benzyloxy)-1H-indol-1-yl)-N-(1,3,4-thiadiazol-2-yl)propanamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the indole derivative, followed by the introduction of the benzyloxy group. The thiadiazole ring is then constructed through cyclization reactions involving appropriate precursors. The final step involves the formation of the propanamide linkage under specific reaction conditions, such as the use of coupling reagents and catalysts .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions .
Chemical Reactions Analysis
Types of Reactions
3-(5-(benzyloxy)-1H-indol-1-yl)-N-(1,3,4-thiadiazol-2-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The indole and thiadiazole rings can be oxidized under specific conditions.
Reduction: Reduction reactions can modify the functional groups attached to the core structure.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the molecule
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the molecule .
Scientific Research Applications
3-(5-(benzyloxy)-1H-indol-1-yl)-N-(1,3,4-thiadiazol-2-yl)propanamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-(5-(benzyloxy)-1H-indol-1-yl)-N-(1,3,4-thiadiazol-2-yl)propanamide involves its interaction with specific molecular targets and pathways. The indole and thiadiazole moieties can bind to various enzymes and receptors, modulating their activity. This can lead to changes in cellular processes, such as inhibition of cell proliferation or induction of apoptosis .
Comparison with Similar Compounds
1,3,4-Oxadiazole Derivatives (Compounds 7c–7f)
Compounds 7c–7f (e.g., 3-({5-[(2-Amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(aryl)propanamides) share the propanamide linker but replace the 1,3,4-thiadiazole with a 1,3,4-oxadiazole ring. Key differences include:
- Molecular Weight : 375–389 g/mol (vs. ~407 g/mol for the target compound) due to the absence of a benzyloxy group.
- Melting Points : 134–178°C, lower than the target compound (likely due to reduced aromatic stacking from oxadiazole vs. thiadiazole).
Thiadiazole Derivatives (Compound 2h)
(R)-2-Phenoxycarboxamido-3-(1H-indol-3-yl)-N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-propanamide (2h) shares the 1,3,4-thiadiazole-2-amine group but includes a cyclopropyl substituent.
- Melting Point : 186–188°C, higher than the target compound (unreported), suggesting stronger intermolecular interactions from the cyclopropyl group.
Analogues with Heterocyclic Variations
Benzimidazole-Isoxazole Hybrid (Compound 8)
2-(1-Methyl-1H-benzo[d]imidazol-2-yl)-N-(5-methylisoxazol-3-yl)propanamide (8) replaces the indole and thiadiazole with benzimidazole and isoxazole rings.
- Molecular Weight : 284 g/mol, significantly lower due to simpler substituents.
- Spectroscopic Data : IR shows NHCO (3265 cm⁻¹) and CO (1678 cm⁻¹), similar to the target compound’s amide signals.
- Bioactivity : Isoxazole moieties are associated with anti-inflammatory activity, diverging from the indole-thiadiazole synergy .
Substituent-Driven Comparisons
Benzyloxy vs. Arylaminothiadiazole
N-(1-cyanocyclohexyl)-2-({5-[(2-fluorophenyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)propanamide () features a fluorophenylamino-thiadiazole group.
- Electronic Effects : The electron-withdrawing fluorine may enhance metabolic stability compared to the benzyloxy group.
- Synthetic Complexity: Introduction of a cyanocyclohexyl group requires multi-step synthesis, contrasting with the target compound’s straightforward benzyloxy substitution .
Comparative Data Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
